![molecular formula C23H22N6O6 B2495314 2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922060-50-2](/img/structure/B2495314.png)
2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Description
The compound belongs to a class of compounds that exhibit a range of biological activities, often synthesized for their potential therapeutic applications. The structure suggests it is a hybrid molecule incorporating elements of pyrazolo[3,4-d]pyrimidine derivatives, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities (Saeed et al., 2020).
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, including palladium-catalyzed C-C coupling and reductive alkylation steps. Key steps may involve the construction of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with appropriate substituents to achieve the final structure (Taylor & Patel, 1992).
Molecular Structure Analysis
X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are common methods used to characterize the molecular structure, intermolecular interactions, and electronic properties of such compounds. These analyses provide insights into the stability, molecular conformation, and potential interaction sites of the molecule (Walczak et al., 2008).
Chemical Reactions and Properties
Compounds of this class can undergo various chemical reactions, including cyclization and nucleophilic substitution, to form new heterocyclic structures. The presence of reactive functional groups, such as nitro, amine, and ester groups, facilitates diverse chemical transformations (Maquestiau et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure and intermolecular interactions (Ochi & Miyasaka, 1983).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and pKa, are determined by the compound's functional groups and overall structure. Studies on related compounds can provide insights into the reactivity patterns and stability under various conditions, which are essential for predicting the behavior of the compound under study (Abdellatif et al., 2014).
Scientific Research Applications
Synthesis and Cyclization Reactions
Research has been conducted on the synthesis and cyclization reactions of pyrazolopyrimidinyl keto-esters, leading to the discovery of compounds with significant enzymatic activity. These compounds demonstrate potent effects on increasing the reactivity of enzymes such as cellobiase, indicating their potential in biochemical applications (Abd & Awas, 2008).
Anticancer and Anti-Inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These studies have identified compounds with promising activities against various cancer cell lines and inflammatory conditions, highlighting the therapeutic potential of pyrazolopyrimidine derivatives in medical research (Rahmouni et al., 2016).
Antimicrobial Activity
The development of new heterocycles incorporating pyrazolopyrimidin-4-one derivatives has shown significant antimicrobial activity. These compounds have been tested against a range of microbial strains, suggesting their usefulness in developing new antimicrobial agents (Bondock et al., 2008).
Insecticidal and Antibacterial Potential
Pyrazolopyrimidine analogues have been synthesized and evaluated for their insecticidal and antibacterial potential. This research indicates that these compounds could serve as a basis for the development of new insecticides and antibiotics, addressing the need for novel agents in pest control and infectious disease treatment (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
2,4-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-34-17-6-7-18(20(11-17)35-2)22(30)24-8-9-28-21-19(12-26-28)23(31)27(14-25-21)13-15-4-3-5-16(10-15)29(32)33/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSHBYYQOYMQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide |
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